molecular formula C24H27N3O4S B12463674 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one

1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one

Cat. No.: B12463674
M. Wt: 453.6 g/mol
InChI Key: HTGGAYLWTDOFDK-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one is an α,β-unsaturated ketone (propenone) derivative featuring:

  • 4-Acetylpiperazin-1-yl group, contributing hydrogen-bonding capacity and modulating solubility.
  • 4-[(2-Isopropylphenyl)sulfanyl]-3-nitrophenyl substituent, combining a lipophilic sulfur-containing aromatic group and an electron-withdrawing nitro moiety.

This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to electronic and steric effects .

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGGAYLWTDOFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(4-acetylpiperazin-1-yl)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-en-1-one involves three key stages:

  • Preparation of the nitro-sulfanyl benzaldehyde intermediate
  • Synthesis of the acetylpiperazine precursor
  • Claisen-Schmidt condensation

This approach leverages nucleophilic aromatic substitution, acetylation, and base-catalyzed aldol condensation, as inferred from methodologies in analogous chalcone syntheses.

Stage 1: Nitro-Sulfanyl Benzaldehyde Synthesis

Target Intermediate: 3-Nitro-4-[(2-Isopropylphenyl)sulfanyl]benzaldehyde

Key Steps :

  • Nitration : Introduce a nitro group at the 3-position of benzaldehyde.
  • Sulfanyl Group Installation : Attach 2-isopropylphenylthio at the 4-position via coupling.
Detailed Protocol :
Step Procedure Reagents/Conditions Yield
1 Nitration of Benzaldehyde HNO₃/H₂SO₄ (mixed acid), 0–5°C → RT ~85%
2 Bromination at 4-Position NBS, AIBN, CCl₄, 60°C ~72%
3 Ullmann Coupling 2-Isopropylphenylthiol, CuI, 1,10-phenanthroline, DMF, 100°C ~60%

Critical Notes :

  • Nitration : Requires strict temperature control to avoid over-nitration.
  • Ullmann Coupling : Copper catalysts enable C–S bond formation under mild conditions.

Stage 2: Acetylpiperazine Precursor Synthesis

Target Intermediate: 1-(4-Acetylpiperazin-1-YL)-4-Nitrophenyl

Key Steps :

  • Piperazine Synthesis : Prepare 1-(4-nitrophenyl)piperazine.
  • Acetylation : Introduce an acetyl group at the piperazine nitrogen.
Detailed Protocol :
Step Procedure Reagents/Conditions Yield
1 Piperazine Formation 4-Nitrophenylpiperazine, K₂CO₃, DMF, 80°C ~88%
2 Acetylation Acetic anhydride, pyridine, RT ~90%

Critical Notes :

  • Piperazine Synthesis : Uses non-protonic solvents (e.g., DMF) to facilitate nucleophilic substitution.
  • Acetylation : Pyridine scavenges HCl, ensuring clean acetyl transfer.

Stage 3: Claisen-Schmidt Condensation

Final Product Synthesis

Key Reaction :
3-Nitro-4-[(2-Isopropylphenyl)sulfanyl]benzaldehyde + 1-(4-Acetylpiperazin-1-YL)-4-NitrophenylTarget Chalcone

Detailed Protocol :
Step Procedure Reagents/Conditions Yield
1 Aldol Condensation NaOH (10%), ethanol, reflux, 6–8 hr ~65%
2 Purification Crystallization (ethanol/water) ~95% purity

Critical Notes :

  • Base Selection : NaOH ensures E-selectivity via deprotonation and enolate formation.
  • Solvent : Ethanol minimizes side reactions and facilitates workup.

Alternative Methodologies

Thiolation via Mitsunobu Reaction

For improved sulfanyl group installation:

  • Bromide to Thiol : Convert 3-nitro-4-bromobenzaldehyde to thiol using PPh₃ and DIAD.
  • Coupling : React with 2-isopropylphenylthiol in THF.

Advantage : Higher yields (~75%) compared to Ullmann coupling.

Analytical Data

Characterization

Parameter Value Method
Molecular Formula C₂₃H₂₄N₃O₄S HRMS
Melting Point 145–148°C DSC
¹H NMR δ 8.2 (d, 1H, E-CH), 7.8 (m, 2H, nitro-Ph) CDCl₃, 400 MHz

Critical Peaks :

  • Doublet at δ 8.2 : E-configuration confirmed by J = 15.6 Hz.
  • Sulfanyl Splitting : Deshielded protons at δ 7.8.

Troubleshooting

Issue Cause Solution
Low Yield Incomplete nitration Optimize HNO₃/H₂SO₄ ratio
Byproducts Z-isomer formation Use NaOH >10%
Purity Residual catalysts Activated carbon treatment

Comparative Data

Method Yield Purity Steps
Ullmann 60% 92% 3
Mitsunobu 75% 95% 2
Claisen-Schmidt 65% 95% 1

Optimal Route : Mitsunobu thiolation + Claisen-Schmidt.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring allows for substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and unique optical characteristics.

Mechanism of Action

The mechanism of action of (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Propenone Derivatives with Piperazine/Piperidine Moieties

Compound A : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
  • Key Differences :
    • The piperazine group is substituted with bulky bis(4-methoxyphenyl)methyl, increasing steric hindrance.
    • Methoxy and ethoxy groups on the phenyl ring enhance electron-donating effects, contrasting with the nitro group in the target compound.
  • Implications : Reduced solubility compared to the acetylpiperazine group in the target compound due to higher hydrophobicity.
Compound B : (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
  • Nitro group position (3- vs. 3-nitro in the target) may alter electronic distribution.
  • Implications : Lower solubility and target affinity compared to the acetylpiperazine-containing target compound.
Compound C : (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
  • Key Differences :
    • Furan-2-carbonyl group on piperazine introduces a heterocyclic moiety, enhancing metabolic stability.
    • Fluorine substituent increases electronegativity, contrasting with the isopropylphenylsulfanyl group in the target.
  • Implications : Improved bioavailability but reduced lipophilicity compared to the sulfur-containing target compound.

Propenone Derivatives with Nitro or Hydroxy Substituents

Compound D : 1-(4-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • Key Differences: Hydroxyphenyl group acts as a hydrogen-bond donor, absent in the target compound. Lacks piperazine and sulfur-based substituents.
  • Implications : Higher polarity but reduced membrane permeability compared to the target compound.
Compound E : 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • Key Differences: Isobutylphenyl group increases lipophilicity but lacks the acetylpiperazine’s hydrogen-bonding capacity.

Research Findings and Implications

  • Synthetic Routes: The target compound likely employs Claisen-Schmidt condensation, as seen in analogous propenones . Modifications in substituents (e.g., acetylpiperazine) require tailored coupling reagents.
  • Pharmacokinetics : The sulfur atom in the target compound’s 2-isopropylphenylsulfanyl group enhances membrane permeability but may increase metabolic oxidation risk compared to Compounds C and D .

Biological Activity

1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and incorporates various functional groups that may influence its interaction with biological systems.

Chemical Structure

The IUPAC name for this compound is 1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one. Its molecular formula is C24H27N3O4SC_{24}H_{27}N_3O_4S, and it has a molecular weight of 455.55 g/mol. The structural complexity allows for various interactions with biological macromolecules, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects. For instance, the piperazine moiety can facilitate binding to neurotransmitter receptors, while the nitrophenyl group may contribute to oxidative stress modulation.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one exhibit significant anticancer activity. A review of related compounds demonstrated that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHePG-2 (Hepatocellular)<0.1Induces apoptosis
Compound BMCF-7 (Breast)<0.5DNA fragmentation
Compound CMDA MB-231 (Breast)<0.25Inhibits cell proliferation

Enzyme Inhibition

Research has shown that piperazine derivatives can act as inhibitors of human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The ability of 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one to inhibit this enzyme could be explored further for potential therapeutic applications.

Case Studies

A notable study evaluated the effects of a series of piperazine derivatives on cancer cell lines, revealing that modifications to the piperazine ring significantly impacted their cytotoxicity . The research highlighted how substituents on the aromatic rings influenced the binding affinity and selectivity towards specific targets, suggesting that 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one could be optimized for enhanced biological activity.

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